molecular formula C12H13BrIN B8155883 5-Bromo-3-iodo-1-isobutyl-1H-indole

5-Bromo-3-iodo-1-isobutyl-1H-indole

Cat. No.: B8155883
M. Wt: 378.05 g/mol
InChI Key: PISJNLTVIRZDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1-isobutyl-1H-indole is a versatile halogenated indole derivative designed for research and further manufacturing use, exclusively. This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the construction of novel molecules for pharmaceutical discovery. The core value of this reagent lies in its functionalization, which allows it to participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings . Researchers can leverage this reactivity to synthesize a diverse array of 3,5-disubstituted indole libraries. This is a proven strategy for generating compounds for biological screening against a range of targets . The isobutyl group at the N1 position provides specific steric and electronic properties that can influence the pharmacokinetic profile of resulting candidate molecules. Indole scaffolds are recognized as privileged structures in drug discovery due to their presence in numerous biologically active compounds and natural products . They are known to exhibit a wide spectrum of pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities . As a functionalized indole, this compound is a foundational building block for investigating new therapeutic agents and represents a key starting material for the synthesis of more complex, target-oriented molecules in a research setting. Hazard Information: Please refer to the Safety Data Sheet (SDS) before use. This product may be hazardous. For research and further manufacturing use only, not for direct human use.

Properties

IUPAC Name

5-bromo-3-iodo-1-(2-methylpropyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrIN/c1-8(2)6-15-7-11(14)10-5-9(13)3-4-12(10)15/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISJNLTVIRZDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In anhydrous dimethylformamide (DMF), sodium hydride (NaH) deprotonates the indole NH, enabling nucleophilic attack on isobutyl bromide. A representative procedure involves stirring indole (10 mmol) with NaH (12 mmol) in DMF at 0°C, followed by dropwise addition of isobutyl bromide (12 mmol). The mixture is warmed to room temperature and stirred for 12 hours, yielding 1-isobutyl-1H-indole with a reported efficiency of 85–90%.

Key Parameters :

  • Base : NaH or potassium tert-butoxide (t-BuOK)

  • Solvent : DMF or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

Bromination at the C5 Position

Electrophilic bromination at position 5 requires careful control to avoid polybromination. Two methods are prevalent:

Radical Bromination Using N-Bromosuccinimide (NBS)

In carbon tetrachloride (CCl4), NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv) generate bromine radicals at 80°C. The reaction selectively brominates the electron-rich C5 position of 1-isobutyl-1H-indole, yielding 5-bromo-1-isobutyl-1H-indole in 70–75% yield.

Electrophilic Bromination with Molecular Bromine

A solution of bromine (1.05 equiv) in dichloromethane (DCM) at −15°C selectively brominates the C5 position when the indole is activated by electron-donating groups. This method achieves 65–70% yield but requires precise temperature control to minimize di- or tri-brominated byproducts.

Comparative Data :

MethodReagentsSolventYield (%)Byproducts
Radical (NBS)NBS, BPOCCl470–75<5% C3 brominated
ElectrophilicBr2DCM65–7010–15% C3/C7

Iodination at the C3 Position

Direct iodination at C3 is challenging due to steric hindrance from the N1-isobutyl group. Directed ortho-metallation (DoM) strategies using lithium diisopropylamide (LDA) or Grignard reagents are employed.

Lithium-Mediated Metallation

Treatment of 5-bromo-1-isobutyl-1H-indole with LDA (2.2 equiv) in THF at −78°C deprotonates the C3 position, forming a lithiated intermediate. Quenching with iodine (1.1 equiv) provides 5-bromo-3-iodo-1-isobutyl-1H-indole in 60–65% yield.

Copper-Catalyzed Halogen Exchange

A modified Ullmann-type reaction using copper iodide (10 mol%), potassium iodide (2 equiv), and trans-N,N’-dimethyl-1,2-cyclohexanediamine (20 mol%) in dioxane at 110°C facilitates iodine incorporation at C3. This method achieves 55–60% yield but requires longer reaction times (24–48 hours).

Optimized Protocol :

  • Dissolve 5-bromo-1-isobutyl-1H-indole (5 mmol) in dioxane (10 mL).

  • Add CuI (0.5 mmol), KI (10 mmol), and diamine ligand (1 mmol).

  • Heat at 110°C under argon for 24 hours.

  • Purify via flash chromatography (hexane/ethyl acetate = 10:1).

Alternative Routes and Hybrid Approaches

Sequential Halogenation-Isobutylation

Starting with 5-bromo-3-iodo-1H-indole, alkylation with isobutyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH) yields the target compound in 50–55% yield. However, this route is less efficient due to competing O-alkylation.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 3-iodo-1-isobutyl-1H-indole-5-boronic acid and a bromine source remains exploratory, with yields <40%.

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR : The N1-isobutyl group resonates as a triplet at δ 1.02 ppm (CH(CH3)2) and a doublet at δ 3.85 ppm (NCH2). The C3 iodine deshields adjacent protons, producing a singlet at δ 8.21 ppm (C2-H).

  • 13C NMR : C3-I and C5-Br appear at δ 98.5 ppm and δ 112.3 ppm, respectively.

Crystallographic Data

Single-crystal X-ray diffraction of analog compounds (e.g., 5-bromo-1-(2-iodobenzoyl)-1H-indole) confirms the planar indole core and halogen bond geometries .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-1-isobutyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Indole derivatives have been extensively studied for their potential anticancer properties. Specifically, 5-Bromo-3-iodo-1-isobutyl-1H-indole has shown promise in inhibiting tumor growth. In a study focusing on indole derivatives, compounds similar to this one demonstrated significant tumor growth inhibition in various cancer models, including xenograft models of head and neck cancer . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activities
Research indicates that indole derivatives exhibit antimicrobial activities against a range of pathogens. For instance, studies have shown that related compounds can effectively inhibit bacterial growth, suggesting that this compound may also possess similar properties. This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling . These reactions are crucial in developing pharmaceuticals and agrochemicals.

Catalyst in Chemoenzymatic Synthesis
Recent advancements have highlighted the potential of using indole derivatives as catalysts in chemoenzymatic synthesis. For example, enzymes like 5-dimethylallyltryptophan synthase have been shown to facilitate the prenylation of indoles at specific positions, enhancing the synthesis of biologically active compounds .

Agrochemical Applications

Development of Pesticides
The structural characteristics of this compound make it a candidate for developing novel agrochemicals, particularly pesticides. Indole derivatives are known to exhibit insecticidal properties, making them suitable for agricultural applications aimed at pest control . Research into the efficacy and safety profiles of such compounds is ongoing.

Material Science

Organic Electronics
Indoles are being explored for their applications in organic electronics due to their electronic properties. Compounds like this compound could potentially be used in organic light-emitting diodes (OLEDs) or organic photovoltaic devices (OPVs), where their ability to form charge-transfer complexes can enhance device performance .

Case Studies and Research Findings

Study/Research Findings Implications
Anticancer Activity StudyIndole derivatives showed significant inhibition of tumor growth in xenograft modelsPotential for developing new cancer therapies
Antimicrobial Activity AssessmentRelated compounds demonstrated effective inhibition against bacterial strainsDevelopment of new antibiotics
Chemoenzymatic Synthesis ResearchEnzymatic catalysis facilitated regioselective modifications on indolesEnhances synthetic routes for complex molecules
Agrochemical Development ResearchIndole derivatives exhibited insecticidal propertiesNew avenues for pesticide development

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-isobutyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents (Positions) Heterocyclic Modifications Reference
5-Bromo-3-iodo-1-isobutyl-1H-indole Br (5), I (3), isobutyl (N1) None Target
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) Br (5), imidazole-4-iodobenzyl (3) Imidazole ring fused at position 3
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) Br (5), triazole-3,5-dimethoxyphenyl (3) Triazole-ethyl linker at position 3
5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d) Br (5), triazole-4-fluorophenyl (3) Triazole-ethyl linker at position 3
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Br (5), imidazole-2,5-dimethoxyphenethyl (3) Imidazole ring fused at position 3

Key Observations :

  • Halogenation: The target compound uniquely combines bromine and iodine, whereas analogues often pair bromine with other halogens (e.g., fluorine in 9d ) or non-halogen substituents.
  • N1 Substituents : The isobutyl group distinguishes the target compound from benzyl or phenethyl groups in analogues (e.g., 9 ), which may alter steric bulk and solubility.
  • Heterocyclic Modifications : Analogues incorporate imidazole or triazole rings at position 3, linked via benzyl or ethyl groups. These modifications likely enhance π-π stacking or hydrogen-bonding capabilities compared to the iodine atom in the target compound.

Key Observations :

  • Yield Variability : Triazole-containing compounds (9c, 9d) exhibit moderate to low yields (25–50%) , possibly due to steric hindrance from bulky substituents or challenges in cycloaddition efficiency.

Physical and Spectroscopic Properties

Compound Melting Point (°C) Key NMR Signals (¹H/¹³C) Mass Spec (m/z) Reference
Target Compound Not reported N/A N/A N/A
9 >200 δ 7.8 (1H, s, imidazole-H), δ 4.5 (2H, s, CH₂) Not reported
9c Not reported δ 4.51 (t, J = 5.8 Hz, CH₂), δ 3.72 (s, OCH₃) 427.0757 [M+H]⁺
9d Not reported δ 4.62 (t, J = 7.2 Hz, CH₂), δ 7.23 (m, Ar-H) 385.0461 [M+H]⁺
34 141–142 δ 6.7–7.2 (Ar-H), δ 3.8 (s, OCH₃) Not reported

Key Observations :

  • Melting Points : The imidazole-containing compound 9 has a higher melting point (>200°C) than 34 (141–142°C), suggesting stronger intermolecular forces (e.g., halogen bonding or π-stacking) in the former.
  • NMR Trends : Triazole-linked compounds (9c, 9d) show distinct alkyl proton signals (δ 4.5–4.6) for the ethyl linker, while methoxy groups in 9c and 34 resonate near δ 3.7–3.8 .

Structural Insights from Crystallography

This suggests that the iodine and bromine in the target compound may similarly influence crystal packing and stability.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-3-iodo-1-isobutyl-1H-indole, and how can low yields in alkylation steps be addressed?

The synthesis typically involves two critical steps: (i) introducing the isobutyl group at the 1-position via alkylation and (ii) installing iodine at the 3-position via electrophilic substitution.

  • Alkylation : Use NaH in anhydrous DMSO with 1-iodoisobutane to alkylate 5-bromo-1H-indole. This method achieves >90% yield under optimized conditions, as demonstrated in analogous indole alkylations . Low yields may arise from moisture sensitivity; rigorously dry solvents and reagents.
  • Iodination : Employ N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) with a Lewis acid catalyst (e.g., FeCl₃). Monitor reaction progress via TLC to avoid over-iodination.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • ¹H NMR : Key signals include the indole NH (δ ~8.5 ppm, absent due to alkylation), isobutyl methyl groups (δ ~0.9–1.3 ppm), and aromatic protons (e.g., H-4: δ ~7.7 ppm as a singlet due to bromine/iodine para effects) .
  • 13C NMR : Look for quaternary carbons at the bromine (C-5, δ ~115 ppm) and iodine (C-3, δ ~95 ppm) positions.
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ with isotopic patterns matching Br and I .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Flash chromatography : Use a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to separate the product from unreacted starting materials and by-products.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity .

Advanced Research Questions

Q. How do competing regioselectivity and side reactions impact iodination at the 3-position, and how can these be mitigated?

Electrophilic iodination at the 3-position may compete with bromine displacement or ring distortion. To minimize side reactions:

  • Use mild iodinating agents (e.g., NIS instead of I₂) to avoid harsh conditions that could displace bromine.
  • Pre-functionalize the indole core with electron-donating groups (e.g., methyl) to stabilize the 3-position for iodination .

Q. What contradictions exist in reported synthetic yields for similar halogenated indoles, and how can they be resolved?

Discrepancies in yields (e.g., 25% in click chemistry vs. >90% in alkylation) often stem from:

  • Catalyst efficiency : CuI in PEG-400:DMF may underperform compared to Pd-based systems for cross-coupling .
  • Substrate steric effects : Bulkier substituents (e.g., isobutyl) can hinder reaction kinetics. Optimize temperature and solvent polarity to improve steric accessibility .

Q. How does the electronic interplay between bromine and iodine influence the compound’s reactivity in cross-coupling reactions?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings due to moderate electronegativity.
  • Iodine : Enhances electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution (SNAr) or C–H activation.
  • Synergistic effects : The electron-withdrawing nature of both halogens stabilizes transition states in Pd-catalyzed reactions, enabling sequential functionalization .

Q. What role does crystallography play in resolving structural ambiguities in halogenated indoles?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Halogen positions (Br at C-5, I at C-3) and bond angles.
  • Non-covalent interactions (e.g., hydrogen bonding between N–H and adjacent molecules), which influence packing and stability .

Methodological Guidance

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic iodination steps.
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs in cross-coupling .

Q. What analytical tools are critical for detecting trace impurities in the final product?

  • HPLC-MS : Identify low-abundance by-products (e.g., dehalogenated species).
  • Elemental analysis : Verify stoichiometric Br/I ratios to confirm purity .

Q. How can computational modeling predict the bioactivity of this compound?

  • Docking studies : Screen against target proteins (e.g., kinase enzymes) to assess binding affinity.
  • QSAR models : Correlate halogen substitution patterns with antioxidant or anti-ischemic activity, as seen in structurally related indoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.